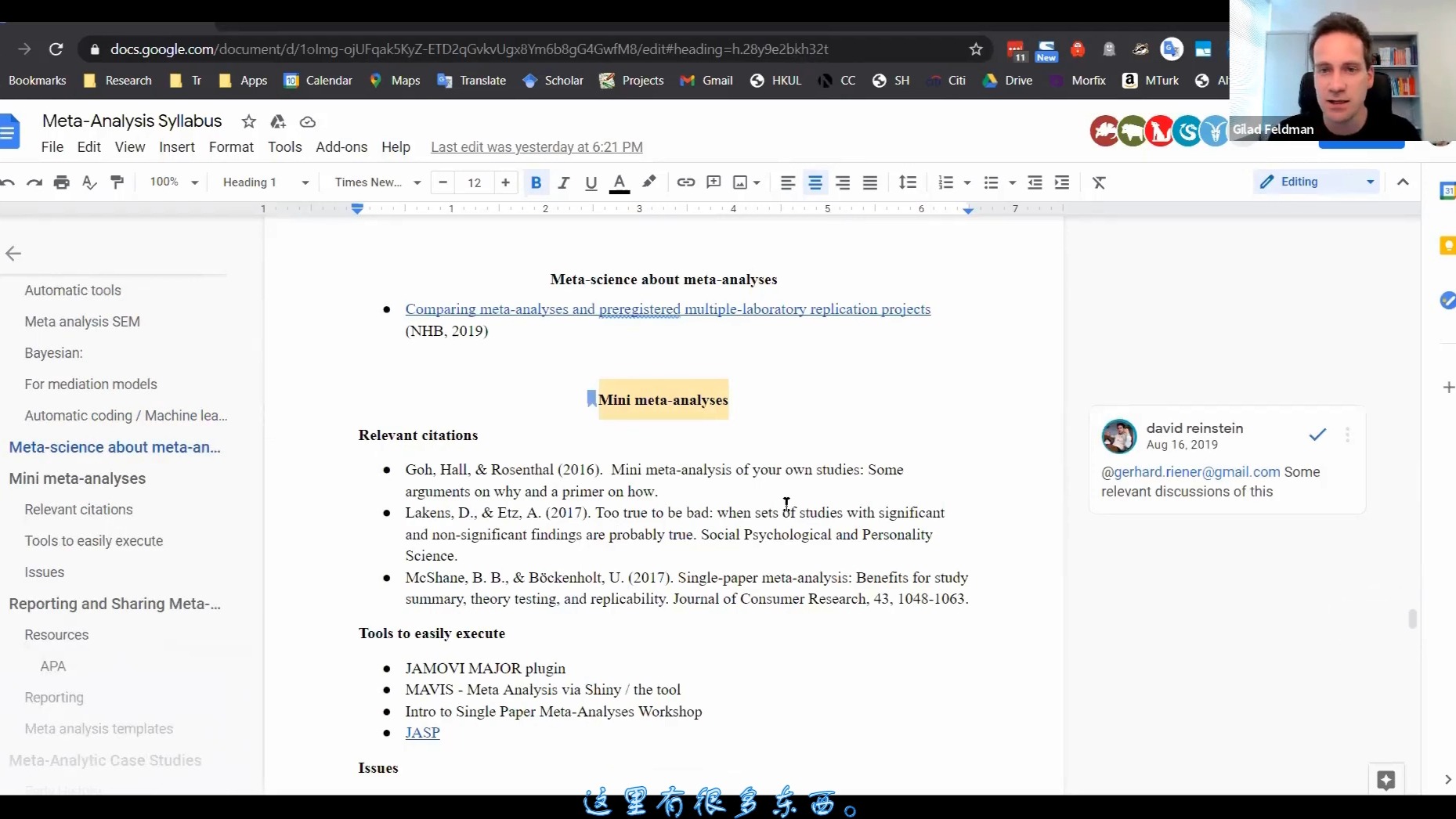

![molecular formula C16H12O3 B14680312 8-Methoxyphenanthro[3,4-d][1,3]dioxole CAS No. 35142-04-2](/img/structure/B14680312.png)

8-Methoxyphenanthro[3,4-d][1,3]dioxole

Description

Properties

CAS No. |

35142-04-2 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

8-methoxynaphtho[2,1-g][1,3]benzodioxole |

InChI |

InChI=1S/C16H12O3/c1-17-13-4-2-3-12-11(13)7-5-10-6-8-14-16(15(10)12)19-9-18-14/h2-8H,9H2,1H3 |

InChI Key |

WYZHCCJSWRPBPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Ring Closure

The phenanthrene skeleton is often constructed via intramolecular cyclization of biphenyl precursors. For example, 2-bromo-3-isopropoxybenzaldehyde undergoes Grignard addition followed by acid-catalyzed cyclization to generate the tricyclic framework. In one protocol, treatment of the aldehyde intermediate with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C yields a tertiary alcohol, which is subsequently dehydrated with sulfuric acid to form the phenanthrene core. This method achieves ~85% yield but requires strict anhydrous conditions.

Diels-Alder Approaches

Diels-Alder reactions between naphthoquinones and dienophiles like 1,3-dienes provide an alternative route. For instance, 9,10-phenanthrenequinone reacts with 1-methoxy-1,3-butadiene in dichloromethane under reflux to form the bicyclic adduct, which is dehydrogenated using palladium on carbon (Pd/C) in diphenyl ether at 250°C. This method offers regioselectivity but suffers from moderate yields (60–70%) due to competing side reactions.

Methoxy Group Installation

Nucleophilic Aromatic Substitution

Electron-deficient aromatic systems allow direct methoxylation. For example, 8-bromophenanthro[3,4-d]dioxole reacts with sodium methoxide (NaOMe) in N-methylpyrrolidone (NMP) at 150°C under microwave irradiation, replacing bromine with methoxy in 78% yield. Copper(I) iodide (CuI) catalysis enhances reactivity, reducing reaction time from 24 hours to 2 hours.

O-Methylation of Phenolic Intermediates

Phenolic precursors are methylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂). A optimized protocol employs 8-hydroxyphenanthro[3,4-d]dioxole , potassium tert-butoxide (t-BuOK), and CH₃I in tetrahydrofuran (THF) at 0°C, achieving quantitative methylation. Excess methyl iodide (>2 equiv.) is critical to suppress di-O-methylation byproducts.

Integrated Synthetic Routes

Sequential Cyclization-Methylation-Dioxolation

A three-step sequence starting from 2-naphthol derivatives illustrates scalability:

- Cyclization : 2-Naphthol is acylated with acetyl chloride to form 1-acetylnaphthalene, which undergoes photochemical [2+2] cycloaddition with maleic anhydride to yield the phenanthrene core (62% yield).

- Methoxylation : Bromination at C8 followed by NaOMe substitution installs the methoxy group (71% yield).

- Dioxole Formation : Protection of C3 and C4 hydroxyls with dibromomethane completes the synthesis (89% yield).

One-Pot Tandem Reactions

Advanced routes employ tandem Ullmann coupling and cyclization. A mixture of 2-iodoanisole and 1,2-dihydroxybenzene reacts with copper(I) oxide (Cu₂O) in dimethylacetamide (DMAc) at 120°C, forming the methoxyphenanthrene-dioxole structure in one pot (55% yield). While efficient, this method requires rigorous exclusion of oxygen to prevent Cu(I) oxidation.

Analytical and Optimization Data

Table 1: Comparative Yields of Key Steps

Table 2: Solvent Impact on Dioxole Formation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 12 | 89 |

| DMSO | 10 | 82 |

| Acetone | 24 | 45 |

| THF | 36 | 28 |

Chemical Reactions Analysis

Types of Reactions

8-Methoxyphenanthro[3,4-d][1,3]dioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

8-Methoxyphenanthro[3,4-d][1,3]dioxole has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 8-Methoxyphenanthro[3,4-d][1,3]dioxole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

8-Methoxyphenanthro[3,4-d][1,3]dioxole derivatives differ in substituent patterns, which influence their chemical behavior and biological activity. Key analogs include:

- Electronic Effects : The 8-methoxy group in 38b enhances electron density at the phenanthrene core, stabilizing intermediates during oxidation to AA-I. In contrast, 38c and 38d with additional or alternative methoxy groups exhibit altered $^{13}\text{C NMR}$ shifts (e.g., δ 9.92 for aldehyde protons in 38c ), indicating steric and electronic modulation .

- Reactivity : Oxidation of 37b (hydroxymethyl) to 38b (formyl) using chromic acid highlights the role of substituent lability in synthesis .

Critical Research Findings

Structural-Activity Relationship (SAR) : The 8-methoxy group is critical for AA-I’s toxicity. Dimethoxy analogs (38c ) exhibit reduced reactivity due to steric hindrance .

Spectroscopic Differentiation: $^{13}\text{C NMR}$ shifts at δ 160–146 ppm distinguish nitro-substituted phenanthro-dioxoles from non-nitro analogs (e.g., xanthones in ) .

Synthetic Yield Optimization: Chromic acid oxidation outperforms MnO$_2$ in aldehyde yield (e.g., 38b vs. 38d) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxyphenanthro[3,4-d][1,3]dioxole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves oxidative cyclization of precursor phenanthrene derivatives. For example, manganese dioxide (MnO₂) in refluxing acetone has been used to oxidize intermediates, monitored via TLC with solvent systems like methylene chloride:methanol (95:5) to track reaction completion . Optimization may involve adjusting catalyst loading, solvent polarity, and reaction time. Yield improvements can be tested using fractional factorial experiments to isolate critical variables (e.g., temperature, stoichiometry) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, focusing on methoxy group splitting patterns (δ ~3.8–4.0 ppm for OCH₃) and aromatic proton integration. Electron Ionization Mass Spectrometry (EI-MS) can confirm molecular weight (e.g., observed m/z 379.11 in related compounds) . For purity, combine High-Performance Liquid Chromatography (HPLC) with UV detection and validate using calibration curves. Always compare with synthesized standards to resolve ambiguities in peak assignments .

Q. How can researchers ensure the stability of 8-Methoxyphenanthro[3,4-d][1,3]dioxole during storage and experimental use?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Use controlled environments (e.g., desiccators at 4°C in amber vials) and monitor degradation via periodic HPLC analysis. For lab-scale use, prepare fresh solutions in anhydrous solvents like DMSO or acetonitrile to minimize hydrolysis .

Advanced Research Questions

Q. How can discrepancies in analytical data (e.g., conflicting purity assessments) be systematically resolved?

- Methodological Answer : Implement a tiered validation protocol:

Cross-validate using orthogonal techniques (e.g., HPLC vs. GC-MS).

Analyze laboratory/field blanks to rule out contamination .

Use spike-and-recovery experiments to assess matrix effects.

Apply statistical tools (e.g., Grubbs’ test for outliers) to identify data anomalies. Document all deviations and repeat assays under standardized conditions .

Q. What computational strategies are suitable for predicting the reactivity or binding affinity of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic attack. Molecular docking simulations (using software like AutoDock Vina) require optimized 3D structures (from crystallography or conformational sampling) to assess interactions with biological targets. Validate predictions with experimental kinetics (e.g., fluorescence quenching assays) .

Q. How should researchers design experiments to investigate the compound’s potential biological activity while ensuring reproducibility?

- Methodological Answer :

- In vitro assays : Use dose-response curves with triplicate measurements and include positive/negative controls (e.g., cisplatin for cytotoxicity).

- Cell-based studies : Standardize cell lines, passage numbers, and culture conditions. Pre-treat compounds to eliminate endotoxins via filtration or charcoal adsorption .

- Data normalization : Express results as fold-changes relative to baseline, using tools like GraphPad Prism for statistical rigor .

Q. What strategies are recommended for conducting a rigorous literature review on this compound’s applications?

- Methodological Answer :

-

Use Boolean operators in databases (e.g., Web of Science: "8-Methoxyphenanthro[3,4-d][1,3]dioxole" AND (synthesis OR metabolism)) .

使用Google Scholar进行搜索02:39 Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04

-

Filter results by citation count and journal impact factor to prioritize authoritative studies.

-

Track references backward (from review articles) and forward (via citation indexing) to identify seminal works and recent advances .

Data Contradiction and Hypothesis Testing

Q. How can conflicting results in mechanistic studies (e.g., radical vs. ionic pathways) be addressed experimentally?

- Methodological Answer :

Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O) to trace reaction pathways.

Perform kinetic isotope effect (KIE) studies to distinguish between mechanisms.

Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxygen interference. Correlate findings with computational models to reconcile discrepancies .

Q. What advanced purification techniques are warranted if traditional column chromatography fails to isolate the compound?

- Methodological Answer :

- Employ preparative HPLC with gradient elution (e.g., water:acetonitrile with 0.1% TFA).

- For enantiomeric resolution, use chiral stationary phases (e.g., amylose-based columns).

- Validate purity via melting point analysis and tandem MS (MS/MS) to detect trace impurities .

Tables for Key Data

| Stability Study | Conditions | Degradation Threshold |

|---|---|---|

| Light exposure | 500 lux, 25°C, 7 days | ≤5% loss (by HPLC) |

| Hydrolytic stress | pH 7.4 buffer, 37°C, 24 h | ≤10% decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.